Lipophilicity Modulation: XLogP3 Comparison vs. 2-Unsubstituted Analog
The 2-hydroxy group confers a substantial reduction in computed lipophilicity relative to the corresponding 2-unsubstituted imidazo[4,5-b]pyridine. Specifically, 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol has a calculated XLogP3 value of 0.9 [1], whereas the direct comparator 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine (CAS 28279-41-6) has a predicted logP of 2.02 . This difference of ΔlogP = -1.12 represents a meaningful alteration in predicted membrane permeability and aqueous solubility profiles, relevant for both in vitro assay compatibility and potential in vivo pharmacokinetic behavior.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine (CAS 28279-41-6): LogP = 2.02 |
| Quantified Difference | ΔlogP = -1.12 (target is more hydrophilic by ~1.1 log units) |
| Conditions | Computational prediction: XLogP3 algorithm (PubChem) for target; Hit2Lead database value for comparator |
Why This Matters
For procurement decisions, the 2-ol derivative may be preferred when lower lipophilicity is desired for increased aqueous solubility in biochemical assay media, potentially reducing DMSO carryover artifacts compared to the more lipophilic 2-unsubstituted analog.
- [1] PubChem Compound Summary for CID 5413008. XLogP3-AA = 0.9. View Source
